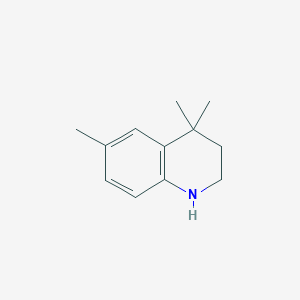

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

説明

Structural Classification Hierarchy

Historical Development in Heterocyclic Chemistry

The historical development of tetrahydroquinoline chemistry traces its origins to the broader evolution of quinoline research, beginning with the pioneering work of Friedlieb Ferdinand Runge in 1834, who first isolated quinoline from coal tar and designated it as "leukol". This foundational discovery established the quinoline framework as a subject of intense chemical investigation, subsequently leading to the development of reduction methodologies that would enable the preparation of tetrahydroquinoline derivatives. The systematic exploration of quinoline reduction began in the mid-19th century as chemists sought to understand the relationship between aromatic nitrogen heterocycles and their partially saturated counterparts.

The evolution of tetrahydroquinoline chemistry gained significant momentum during the early 20th century with the development of catalytic hydrogenation techniques that enabled selective reduction of the pyridine ring while preserving the benzene component. These methodological advances provided chemists with reliable approaches for converting quinoline derivatives into their corresponding tetrahydro analogs, establishing the foundation for systematic studies of structure-activity relationships within this chemical family. The recognition that tetrahydroquinolines represented valuable synthetic intermediates and biologically active compounds further accelerated research interest in this area.

The specific development of substituted tetrahydroquinoline variants, including compounds bearing multiple methyl substituents such as this compound, emerged from systematic investigations into the effects of structural modification on chemical and biological properties. These studies revealed that strategic placement of alkyl substituents could dramatically alter the conformational preferences, stability, and reactivity patterns of tetrahydroquinoline systems. The introduction of geminal dimethyl groups at position 4, as exemplified by this compound, represented a particular area of interest due to the unique steric and electronic effects created by quaternary carbon centers within heterocyclic frameworks.

Contemporary heterocyclic chemistry recognizes tetrahydroquinoline derivatives as privileged structures that exhibit remarkable structural diversity and functional versatility. The historical progression from simple quinoline chemistry to complex substituted tetrahydroquinoline systems reflects the maturation of synthetic methodology and the increasing sophistication of structure-function relationship studies. Modern computational chemistry and advanced analytical techniques have enabled detailed characterization of compounds such as this compound, providing insights into their molecular properties that were unattainable during the early periods of heterocyclic chemistry development.

The contemporary understanding of this compound within the context of heterocyclic chemistry reflects more than a century of systematic investigation into nitrogen-containing aromatic systems. Current research continues to expand the boundaries of tetrahydroquinoline chemistry through innovative synthetic approaches, advanced characterization techniques, and comprehensive studies of structure-property relationships. This ongoing evolution ensures that compounds such as this compound remain subjects of active investigation within the broader context of heterocyclic chemical research.

Historical Timeline of Tetrahydroquinoline Development

特性

IUPAC Name |

4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKAHMCUWYYTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696049 | |

| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32640-96-3 | |

| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been studied for their neuroprotective properties .

Mode of Action

It’s worth noting that quinoline derivatives, in general, have been suggested to function as powerful antioxidants .

Result of Action

Related compounds have been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes .

生化学分析

Biochemical Properties

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly those involving oxidative stress and neuroprotection. It interacts with several enzymes and proteins, including NADPH-generating enzymes and antioxidant enzymes. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s ability to enhance the activity of these enzymes suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play pivotal roles in cellular defense mechanisms. Additionally, it modulates the activity of chaperone proteins, thereby reducing protein aggregation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways and inhibition of pro-apoptotic signals. The compound’s interaction with NADPH-generating enzymes enhances the cellular redox status, while its modulation of chaperone activity helps maintain protein homeostasis. These molecular interactions collectively contribute to the compound’s neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish with prolonged exposure to light and air. Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, although its potency may decrease due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, it can induce adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as NADPH oxidase and superoxide dismutase, which are crucial for maintaining cellular redox balance. The compound’s influence on these pathways can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

生物活性

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H17N

- CAS Number : 4497-58-9

- Structure : THTQ features a saturated heterocyclic structure with three methyl groups at the 4 and 6 positions.

The biological activity of THTQ can be attributed to several mechanisms:

- Antioxidant Activity : THTQ enhances the antioxidant defense system by increasing the activity of various antioxidant enzymes. This action helps to mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Research indicates that THTQ normalizes chaperone activity and suppresses apoptosis in neuronal cells. This neuroprotective effect is particularly relevant in conditions such as Parkinson's disease, where oxidative stress and inflammation play critical roles .

- Anti-inflammatory Properties : THTQ reduces the expression of pro-inflammatory cytokines and inhibits the activation of the NF-κB pathway, which is a central mediator of inflammation .

In Vitro Studies

In vitro studies have demonstrated that THTQ exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This selectivity is crucial for developing anti-inflammatory drugs that minimize gastrointestinal side effects associated with non-selective COX inhibitors .

In Vivo Studies

A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of THTQ) on rats with rotenone-induced Parkinsonism. The findings revealed that this compound significantly reduced oxidative stress markers and improved motor coordination scores compared to control groups. Histopathological analyses indicated that THTQ treatment mitigated neurodegeneration in the brain tissue .

Case Study 1: Neuroprotection in Parkinson's Disease

A controlled experiment assessed the neuroprotective properties of HTHQ against oxidative stress-induced neuronal damage. Rats treated with HTHQ showed improved levels of tyrosine hydroxylase and reduced markers of lipid peroxidation. These results suggest that HTHQ could be a promising candidate for further development in treating Parkinson's disease .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of THTQ derivatives in various models of oxidative stress. The results indicated a significant reduction in markers such as 8-isoprostane and protein oxidation products following treatment with THTQ derivatives. This underscores the potential therapeutic applications of THTQ in conditions characterized by oxidative damage .

Research Findings Summary Table

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline is . Its structure features a fused six-membered and five-membered ring containing nitrogen, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its various biological activities:

- Neuroprotective Effects : Studies indicate that this compound can alleviate oxidative stress and inflammation in neurodegenerative diseases. For instance, derivatives like 6-hydroxy-4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline have shown significant neuroprotective properties in models of Parkinson's disease by reducing oxidative stress markers and improving motor coordination scores .

- Antioxidant Activity : The compound enhances the body's antioxidant defense mechanisms by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Antitumor Activity

Research has demonstrated that certain derivatives exhibit promising anticancer properties. A notable study highlighted that modifications at specific positions on the tetrahydroquinoline structure could enhance anticancer efficacy against various cancer cell lines:

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | <10 | Breast Cancer |

| Compound B | 5.5 | Lung Cancer |

These compounds were found to induce apoptosis in cancer cells by inhibiting tubulin polymerization .

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory cytokines in activated macrophages. In vitro assays indicated a reduction in levels of TNF-alpha and IL-6 . This anti-inflammatory action suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Various studies suggest that derivatives of this compound possess antimicrobial properties. Specific derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis .

Anticoagulant Activity

Recent investigations have identified derivatives of this compound as selective inhibitors of coagulation factors XIa and Xa. These findings indicate potential applications in developing anticoagulant therapies .

Neuroprotection in Parkinson's Disease

A study evaluated the effects of 6-hydroxy-4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline on rats with rotenone-induced Parkinsonism. The results showed significant reductions in oxidative stress markers and improvements in motor coordination scores compared to control groups .

Anticancer Efficacy

In a series of experiments involving pyrroloquinoline derivatives related to this compound, modifications at specific positions were found to enhance anticancer efficacy significantly. The most potent derivative exhibited remarkable inhibition of cell growth across multiple cancer lines .

類似化合物との比較

Substituent Effects on Structure and Reactivity

The biological and chemical behavior of THQ derivatives is heavily influenced by the number, position, and type of substituents :

- 2,2,4-Trimethyl-THQ: Methyl groups at positions 2 and 4 (e.g., in antioxidant derivatives like N-(2-hydroxypropyl)-2,2,4-trimethyl-THQ) reduce lithiation efficiency due to steric bulk near the nitrogen atom, as noted in synthesis studies .

- 6-Methoxy-4,4,7-Trimethyl-THQ (CAS: 478010-89-8): The methoxy group at position 6 increases hydrophilicity (logP: 3.5) compared to purely alkyl-substituted THQs, which may influence bioavailability .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Steric Effects | Electronic Effects |

|---|---|---|---|

| 4,4,6-Trimethyl-THQ | 4,4,6-trimethyl | High at position 4 | Electron-donating |

| 2,2,4-Trimethyl-THQ | 2,2,4-trimethyl | Hinders N-lithiation | Electron-donating |

| 6-Methoxy-4,4,7-Trimethyl-THQ | 6-OMe, 4,4,7-trimethyl | Moderate | Electron-withdrawing (OMe) |

Table 3: Application Profiles

| Compound | Primary Application | Functional Advantage |

|---|---|---|

| 4,4,6-Trimethyl-THQ | Research chemical | Stability from geminal methyl groups |

| 2,2,4-Trimethyl-THQ | Lubricant antioxidant | Steric protection of nitrogen |

| THQ-ibuprofen hybrids | Anti-inflammatory drugs | Dual pharmacophore activity |

Physicochemical Properties

- logP/XlogP : The 6-methoxy-4,4,7-trimethyl-THQ has a calculated XlogP of 3.5, indicating moderate hydrophobicity . In contrast, purely alkyl-substituted THQs like 4,4,6-trimethyl-THQ likely have higher logP values, favoring membrane permeability in drug design.

- Molecular Weight : Derivatives range from 133.19 g/mol (unsubstituted THQ) to 205.15 g/mol (6-methoxy-4,4,7-trimethyl-THQ), impacting solubility and formulation .

準備方法

General Synthetic Approaches

The preparation of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline typically involves cyclization reactions of appropriately substituted precursors or catalytic hydrogenation of quinoline derivatives. Key synthetic routes include:

Catalytic Hydrogenation of 2,2,4-Trimethylquinoline

This method involves the hydrogenation of 2,2,4-trimethylquinoline using catalysts such as palladium on carbon (Pd/C) under elevated hydrogen pressure and temperature. This process reduces the quinoline ring to the tetrahydroquinoline while preserving the methyl substitutions.Condensation and Cyclization Reactions

Cyclization of aryl aldehydes and aryl amines under Lewis acid catalysis (e.g., trityl tetrafluoroborate) via a Povarov reaction mechanism has been demonstrated for synthesizing tetrahydroquinoline derivatives efficiently. This method uses microreactor technology to facilitate condensation and cyclization steps, offering mild conditions, high yields, and industrial scalability.Stolle Reaction Variations

Although primarily used for synthesizing related quinoline derivatives and pyrroloquinoline diones, the Stolle reaction involving oxalyl chloride and substituted dihydroquinolines or tetrahydroquinolines can be adapted to prepare 4,4,6-trimethyl derivatives. This reaction proceeds through acylation and cyclization steps and is sensitive to reaction conditions such as solvent and temperature.

Specific Preparation Methodologies

Catalytic Hydrogenation Route

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| Starting material | 2,2,4-Trimethylquinoline | Substrate for hydrogenation | Commercially available or synthesized |

| Catalyst | Pd/C (Palladium on Carbon) | Facilitates hydrogen addition | Commonly used catalyst |

| Reaction conditions | H2 gas, elevated pressure (e.g., 1-5 atm), elevated temperature (50-100 °C) | Hydrogenation of quinoline ring to tetrahydroquinoline | High yield, scalable |

| Product | This compound | Target compound | Purification by distillation or chromatography |

This method is widely used in industrial and laboratory settings due to its straightforwardness and efficiency.

Povarov Reaction in Microreactor Systems

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| Step 1 | Aryl aldehyde + aryl amine | Mixed in organic solvent phase | Forms aryl imine intermediate |

| Catalyst | Trityl tetrafluoroborate (Lewis acid) | Catalyzes cyclization | |

| Step 2 | Dienophile + aryl imine solution | Mixed in micro-mixer | Cyclization to tetrahydroquinoline derivative |

| Reaction medium | Organic solvents | Controlled mixing in microreactors | Mild conditions, short reaction time |

| Product | 1,2,3,4-Tetrahydroquinoline derivatives | Including methyl-substituted variants | High yield, industrially favorable |

This continuous flow approach allows precise control over reaction parameters, improving yield and purity.

Stolle Reaction Adaptation

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| Starting material | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | Salt form for better reactivity | Avoids side reactions |

| Reagent | Oxalyl chloride | Acylation agent | |

| Solvent | Methylene chloride, carbon tetrachloride, or toluene | Solvent choice affects reaction time | |

| Temperature | Reflux conditions | 20-120 minutes depending on solvent | |

| Product | Pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives | Related heterocyclic compounds | |

| Yield | Up to 90% | High yields with optimized conditions |

While this method is more focused on pyrroloquinoline derivatives, it provides insight into functionalization and cyclization relevant to tetrahydroquinoline chemistry.

Industrial Production Considerations

Scale-up of Hydrogenation Processes

Industrial synthesis often employs continuous flow reactors for catalytic hydrogenation to ensure consistent product quality and high throughput. Optimizing pressure, temperature, and catalyst loading is critical for maximizing yield and minimizing impurities.Microreactor Technology for Povarov Reaction

The use of microreactors in industrial settings enables better heat and mass transfer, reducing reaction times and improving safety for exothermic reactions. This technology is promising for the scalable production of tetrahydroquinoline derivatives with complex substitution patterns.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2,2,4-Trimethylquinoline, Pd/C, H2 | Elevated pressure and temperature | High yield, straightforward, scalable | Requires hydrogen gas and catalyst handling |

| Povarov Reaction (Microreactor) | Aryl aldehyde, aryl amine, trityl tetrafluoroborate | Mild, continuous flow | Mild conditions, high control, efficient | Requires specialized microreactor equipment |

| Stolle Reaction (Adapted) | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, oxalyl chloride | Reflux in organic solvents | High yield, selective acylation | More complex, focused on related derivatives |

Research Findings and Notes

The catalytic hydrogenation method is the most commonly employed for producing this compound due to its efficiency and industrial feasibility.

The Povarov reaction catalyzed by trityl tetrafluoroborate in microreactors offers a novel, controllable synthetic route with potential for industrial adaptation, especially for derivatives with diverse substituents.

The Stolle reaction provides a pathway to related heterocyclic systems and informs on functional group tolerance and selectivity in tetrahydroquinoline chemistry.

Reaction times and yields are sensitive to solvent choice and catalyst presence, with toluene and carbon tetrachloride providing faster reactions in some cases.

Avoiding side products such as oxalic diamides is critical and can be managed by using hydrochloride salts of starting materials.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires attention to substituent effects, reaction pathways, and purification methods. Substituent positions (e.g., methyl groups at 4,4,6 positions) influence steric and electronic effects, favoring intramolecular cyclization over polymerization. For example, epichlorohydrin-mediated cyclization with aromatic amines (e.g., diphenylamine) proceeds via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which can be thermally activated to form the tetrahydroquinoline core . Key parameters include:

- Temperature : Elevated temperatures (120–150°C) enhance cyclization efficiency.

- Catalysts : Acidic or Lewis catalysts (e.g., ZnCl₂) improve regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methyl group environments (e.g., δ 1.2–1.4 ppm for C4/C6 methyl protons) and aromatic proton coupling patterns. NOESY confirms spatial proximity of substituents .

- X-ray Crystallography : Resolves absolute configuration and ring conformation. For example, (4R)-configured derivatives adopt a half-chair conformation with axial biphenyl substituents, validated by single-crystal studies .

- IR : Confirms NH stretching (3200–3400 cm⁻¹) and absence of carbonyl impurities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 80–100°C) .

- PPE : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill Management : Absorb with sand or vermiculite; neutralize with dilute acetic acid .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Organocatalysis : Chiral Brønsted acids (e.g., BINOL-phosphates) induce asymmetry during transfer hydrogenation, achieving >90% enantiomeric excess (ee) .

- Metal Catalysis : Palladium complexes with chiral ligands (e.g., Josiphos) enable asymmetric intramolecular C–N coupling, yielding cis-3,4-substituted derivatives .

- Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates racemic mixtures.

Q. How do computational models (e.g., DFT) predict reactivity and regioselectivity in tetrahydroquinoline synthesis?

- Methodological Answer :

- Transition State Analysis : DFT calculations (B3LYP/6-31G*) identify energy barriers for cyclization pathways. For example, N-alkylation precedes electrophilic aromatic substitution at the ortho position .

- Regioselectivity : Frontier molecular orbital (FMO) analysis predicts electron-rich aromatic sites for substitution. Methyl groups at C4/C6 lower activation energy for cyclization by stabilizing partial charges .

Q. What mechanisms underlie the biological activity of fluorinated tetrahydroquinoline derivatives?

- Methodological Answer :

- Antibacterial Activity : Fluorine at C6 enhances membrane permeability and target binding (e.g., DNA gyrase inhibition). Derivatives like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline show MIC values of 0.5–2 µg/mL against Gram-positive pathogens .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the NH group and active-site residues (e.g., Tyr-85 in COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。